molecular formula C16H20N2O7 B3032818 Diethyl (acetylamino)(3-nitrobenzyl)malonate CAS No. 5432-19-9

Diethyl (acetylamino)(3-nitrobenzyl)malonate

Cat. No.: B3032818
CAS No.: 5432-19-9
M. Wt: 352.34 g/mol
InChI Key: DVHDKDFOJBEZEA-UHFFFAOYSA-N
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Description

Diethyl (acetylamino)(3-nitrobenzyl)malonate is an organic compound with the molecular formula C16H20N2O7 It is a derivative of malonic acid and is characterized by the presence of an acetylamino group and a nitrobenzyl group attached to the malonate core

Scientific Research Applications

Diethyl (acetylamino)(3-nitrobenzyl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (acetylamino)(3-nitrobenzyl)malonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl (acetylamino)(3-nitrobenzyl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: Diethyl (amino)(3-aminobenzyl)malonate.

    Hydrolysis: Malonic acid derivatives.

    Substitution: Various substituted malonates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl (acetylamino)(3-nitrobenzyl)malonate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Diethyl (acetylamino)(3-nitrobenzyl)malonate can be compared with other malonate derivatives such as:

    Diethyl (acetylamino)(4-nitrobenzyl)malonate: Similar structure but with the nitro group in the para position.

    Diethyl (acetylamino)(2-nitrobenzyl)malonate: Similar structure but with the nitro group in the ortho position.

    Diethyl (amino)(3-nitrobenzyl)malonate: Lacks the acetyl group, making it more reactive in certain reactions.

Properties

IUPAC Name

diethyl 2-acetamido-2-[(3-nitrophenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-7-6-8-13(9-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHDKDFOJBEZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969384
Record name N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-19-9
Record name NSC22683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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